molecular formula C12H6ClNO B11887312 7-Chloro-9H-indeno[2,1-C]pyridin-9-one CAS No. 114995-35-6

7-Chloro-9H-indeno[2,1-C]pyridin-9-one

Cat. No.: B11887312
CAS No.: 114995-35-6
M. Wt: 215.63 g/mol
InChI Key: RMPWOZCSMRSOPK-UHFFFAOYSA-N
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Description

7-Chloro-9H-indeno[2,1-C]pyridin-9-one is a chemical compound with the molecular formula C12H6ClNO. It is a member of the indeno-pyridinone family, characterized by a fused ring system that includes both indene and pyridine moieties.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-9H-indeno[2,1-C]pyridin-9-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Chloro-9H-indeno[2,1-C]pyridin-9-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-9H-indeno[2,1-C]pyridin-9-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    9H-Indeno[2,1-c]pyridin-9-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    3,5,7-Trimethyl-9H-indeno[2,1-c]pyridin-9-one:

Uniqueness

7-Chloro-9H-indeno[2,1-C]pyridin-9-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

CAS No.

114995-35-6

Molecular Formula

C12H6ClNO

Molecular Weight

215.63 g/mol

IUPAC Name

7-chloroindeno[2,1-c]pyridin-9-one

InChI

InChI=1S/C12H6ClNO/c13-7-1-2-8-9-3-4-14-6-11(9)12(15)10(8)5-7/h1-6H

InChI Key

RMPWOZCSMRSOPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C2C=CN=C3

Origin of Product

United States

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